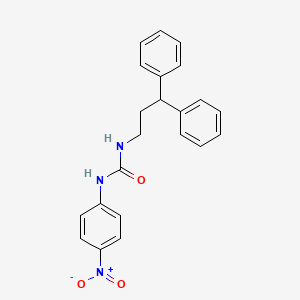![molecular formula C19H17ClN2O3S B4115099 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide](/img/structure/B4115099.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide
Descripción general
Descripción
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide, also known as MLN9708, is a proteasome inhibitor that has been studied for its potential use in cancer treatment. Proteasomes are large protein complexes that play a key role in the regulation of cellular processes by degrading unwanted or damaged proteins. Inhibition of proteasomes can lead to the accumulation of such proteins and ultimately trigger cell death. MLN9708 has been found to be a potent and selective inhibitor of the proteasome and has shown promising results in preclinical and clinical studies.
Mecanismo De Acción
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide selectively inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of unwanted or damaged proteins and ultimately triggering apoptosis in cancer cells. The proteasome is a key regulator of many cellular processes, including cell cycle progression, DNA repair, and apoptosis. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic factors, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has been shown to induce apoptosis in cancer cells and to sensitize them to other chemotherapeutic agents. In addition, proteasome inhibition can lead to the accumulation of misfolded or damaged proteins, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes and for screening potential proteasome inhibitors. However, like many other small-molecule inhibitors, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has limitations in terms of its specificity and off-target effects. In addition, the use of proteasome inhibitors in cancer treatment is associated with some toxicities, such as peripheral neuropathy and gastrointestinal disturbances.
Direcciones Futuras
There are several potential future directions for the study of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide and proteasome inhibition. One area of research is the development of more selective and potent proteasome inhibitors with fewer off-target effects. Another area is the identification of biomarkers that can predict the response of cancer cells to proteasome inhibition and the optimization of treatment regimens based on these biomarkers. In addition, the combination of proteasome inhibitors with other chemotherapeutic agents or targeted therapies is an area of active research. Finally, the role of the proteasome in other cellular processes, such as DNA repair and immune regulation, is an area of ongoing investigation.
Aplicaciones Científicas De Investigación
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has been extensively studied for its potential use in cancer treatment. Proteasome inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells and to sensitize them to other chemotherapeutic agents. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide has shown promising results in preclinical studies in various types of cancer, including multiple myeloma, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-13(22-26(24,25)16-11-9-15(20)10-12-16)19(23)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-13,22H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVVWAUVDPDGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonylamino]-N-naphthalen-1-ylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4115018.png)
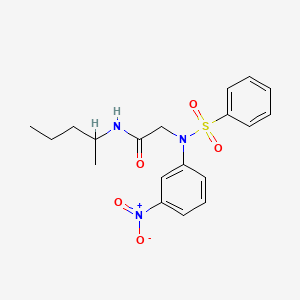
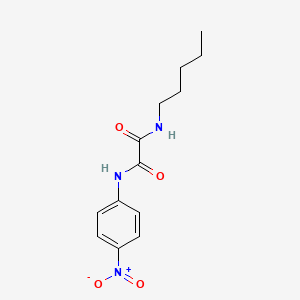
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4115033.png)
![N-(2-methyl-5-nitrophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115040.png)
![(2R*,3R*)-3-[methyl(2-phenylethyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4115042.png)
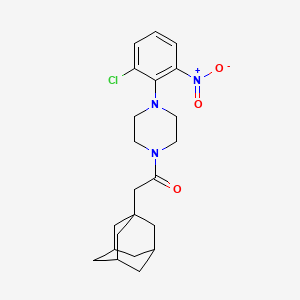
![2-{[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol](/img/structure/B4115051.png)
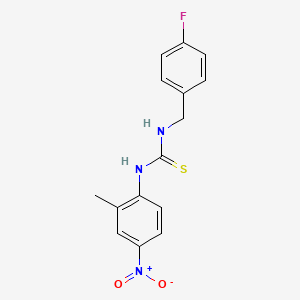
![ethyl 5-benzyl-2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4115078.png)
![N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4115085.png)

![N-(3,4-dichlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4115110.png)
